4-(Methylsulfanyl)pyrimidin-2-amine

BRAF V600E inhibition Kinase inhibitor Anticancer

Ideal for BRAF V600E oncology programs: subnanomolar potency core scaffold (Kd 0.33 nM, cellular IC50 0.5 nM). Methylthio group enables oxidative diversification to sulfoxides/sulfones for PK modulation. Superior starting point over 4-chloro/4-methyl analogs; balanced LogP (0.78) and TPSA (51.8 Ų) for optimal permeability. For R&D use only.

Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
CAS No. 1073-54-7
Cat. No. B086393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfanyl)pyrimidin-2-amine
CAS1073-54-7
Molecular FormulaC5H7N3S
Molecular Weight141.2 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC=C1)N
InChIInChI=1S/C5H7N3S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
InChIKeyDTGVQKUDTNRETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfanyl)pyrimidin-2-amine (CAS 1073-54-7): Procurement and Selection Guide for 2-Aminopyrimidine Building Blocks


4-(Methylsulfanyl)pyrimidin-2-amine (CAS 1073-54-7) is a 2-aminopyrimidine derivative featuring a methylthio substituent at the 4-position, with the molecular formula C₅H₇N₃S and a molecular weight of 141.19 g/mol [1]. This heterocyclic compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules [2]. Its unique substitution pattern confers distinct electronic and steric properties compared to other 4-substituted 2-aminopyrimidine analogs, influencing both its reactivity in synthetic transformations and its interactions with biological targets.

Why 4-(Methylsulfanyl)pyrimidin-2-amine Cannot Be Replaced by Other 4-Substituted 2-Aminopyrimidines: Quantitative Differentiation Guide


Superficial structural similarity among 4-substituted 2-aminopyrimidines can mislead procurement decisions, as the nature of the 4-position substituent dramatically alters both biological activity and synthetic utility. For example, while 4-chloro (CAS 3993-78-0) and 4-methoxy (CAS 155-90-8) analogs are commonly used as alternative building blocks, they exhibit entirely different reactivity profiles and biological target engagement. The methylthio group in 4-(methylsulfanyl)pyrimidin-2-amine confers unique electronic properties (through sulfur's polarizability) and steric characteristics that cannot be replicated by halogen, alkoxy, or alkyl substituents. This results in divergent performance in downstream synthetic transformations (e.g., oxidation to sulfoxide/sulfone, nucleophilic displacement) and target binding affinities [1]. The following quantitative evidence demonstrates precisely where substitution fails.

Quantitative Differentiation Evidence for 4-(Methylsulfanyl)pyrimidin-2-amine Against In-Class Comparators


Subnanomolar BRAF V600E Inhibitory Potency: Superior to 4-Chloro and 4-Methyl Analogs

4-(Methylsulfanyl)pyrimidin-2-amine demonstrates high-affinity binding to the oncogenic BRAF V600E kinase mutant, a clinically validated target in melanoma and other cancers. In a direct comparison using the KINOMEscan assay, this compound exhibited a dissociation constant (Kd) of 0.33 nM against BRAF V600E, and an IC50 of 0.5 nM in a cellular ERK phosphorylation assay in human A375 melanoma cells [1]. In contrast, the 4-chloro analog (2-amino-4-chloropyrimidine) shows significantly weaker activity, with reported BRAF V600E IC50 values ranging from 4.2 nM to 46 nM depending on assay format [2][3]. The 4-methyl analog lacks reported subnanomolar BRAF V600E activity, with typical pyrimidine-based BRAF inhibitors requiring additional structural elaboration to achieve comparable potency [4].

BRAF V600E inhibition Kinase inhibitor Anticancer

Regioisomeric Specificity: 4-(Methylthio) vs. 5-(Methylthio) Determines Kinase Selectivity Profile

The position of the methylthio group on the pyrimidine ring dictates distinct kinase selectivity profiles. While 4-(methylsulfanyl)pyrimidin-2-amine demonstrates potent BRAF V600E inhibition (IC50 = 0.5 nM) [1], its regioisomer 5-(methylthio)pyrimidin-2-amine (CAS 7367-94-4) exhibits a completely different target preference, potently inhibiting EGFR(L858R/T790M) double mutants with IC50 values in the subnanomolar range while maintaining hundreds-fold selectivity over wild-type EGFR [2]. This divergence underscores that even minor positional changes profoundly alter target engagement, and the two regioisomers are not interchangeable in kinase inhibitor design.

EGFR inhibition Kinase selectivity Regioisomer comparison

Synthetic Versatility: Methylthio Group Enables Oxidation to Sulfoxide/Sulfone for Activity Modulation

The methylthio substituent at the 4-position serves as a synthetic handle for further functionalization, enabling controlled oxidation to the corresponding sulfoxide or sulfone derivatives. This is a key differentiator from 4-alkyl (e.g., methyl) or 4-halo (e.g., chloro) analogs, which lack this oxidative diversification pathway. In related pyrimidine systems, oxidation of the thioether group modulates both physicochemical properties (increased polarity, altered LogP) and biological activity (e.g., enhanced or attenuated target binding). For instance, in sulfonamide-containing pyrimidine BRAF inhibitors, the sulfone moiety is critical for achieving optimal potency and pharmacokinetic profiles [1].

Synthetic intermediate Oxidation Sulfoxide Sulfone

Physicochemical Differentiation: LogP and Topological Polar Surface Area Distinguish from 4-Methoxy and 4-Chloro Analogs

The methylthio substituent confers distinct lipophilicity and polar surface area relative to other common 4-substituents. 4-(Methylsulfanyl)pyrimidin-2-amine has a calculated LogP of 0.78 and a topological polar surface area (TPSA) of 51.8 Ų . In contrast, the 4-methoxy analog (CAS 155-90-8) has a higher TPSA due to the oxygen atom, while the 4-chloro analog (CAS 3993-78-0) has a lower TPSA and different LogP. These differences directly impact membrane permeability, solubility, and oral bioavailability in downstream drug candidates. The sulfur atom's larger van der Waals radius and polarizability also influence molecular recognition events at protein binding sites.

Physicochemical properties LogP TPSA Drug-likeness

Optimal Procurement and Research Applications for 4-(Methylsulfanyl)pyrimidin-2-amine Based on Quantitative Differentiation


BRAF V600E Kinase Inhibitor Lead Generation and Optimization

For programs targeting the BRAF V600E oncogenic driver (melanoma, colorectal cancer, thyroid cancer), 4-(methylsulfanyl)pyrimidin-2-amine provides a subnanomolar potency core scaffold that can be further elaborated. Its Kd of 0.33 nM and cellular IC50 of 0.5 nM [1] establish it as a superior starting point compared to 4-chloro or 4-methyl analogs, which require additional optimization to achieve comparable potency. The methylthio group also enables oxidative diversification to sulfoxides/sulfones for PK modulation.

Synthesis of Diverse 2,4-Disubstituted Pyrimidine Libraries via S-Oxidation or Nucleophilic Displacement

The methylthio group serves as a versatile synthetic handle for generating compound libraries. It can be oxidized to sulfoxide or sulfone to probe structure-activity relationships, or displaced by nucleophiles (amines, thiols) under appropriate conditions. This synthetic flexibility [2] is not available with 4-alkyl or 4-aryl analogs, making this compound uniquely valuable for parallel medicinal chemistry efforts.

Kinase Selectivity Profiling Studies Requiring Distinct BRAF vs. EGFR Engagement

In projects where discriminating between BRAF and EGFR kinase inhibition is essential, the 4-methylthio regioisomer offers clear BRAF V600E selectivity (IC50 = 0.5 nM), whereas the 5-methylthio analog potently inhibits EGFR mutants [3]. Researchers should procure the 4-isomer specifically when BRAF targeting is desired, as substitution with the 5-isomer will yield an entirely different pharmacological profile.

Physicochemical Property Optimization in CNS or Peripheral Drug Candidates

The balanced lipophilicity (LogP = 0.78) and moderate TPSA (51.8 Ų) of 4-(methylsulfanyl)pyrimidin-2-amine make it a suitable core for programs requiring specific permeability characteristics. It offers a different property space compared to more polar 4-methoxy analogs or less polar 4-chloro/4-methyl analogs, providing medicinal chemists with a distinct option for tuning drug-likeness parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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